molecular formula C22H16ClFN2O4 B526671 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid

3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid

Cat. No. B526671
M. Wt: 426.8 g/mol
InChI Key: QCDBYUFGXWPSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-6930 is a potent selective PPARγ modulator. DS-6930 demonstrated high PPARγ agonist potency with robust plasma glucose reduction. DS-6930 maintained diminished PPARγ-related adverse effects upon toxicological evaluation in vivo, and demonstrated no hepatotoxicity. Cofactor recruitment assay showed that several cofactors, such as RIP140 and PGC1, were significantly recruited, whereas several canonical factors was not affected. This selective cofactor recruitment was caused due to the distinct binding mode of DS-6930. The calcium salt, DS-6930b, which is expected to be an effective inducer of insulin sensitization without edema, could be evaluated clinically in T2DM patients.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Antibacterial Effect of Benzimidazole Derivatives: Benzimidazole derivatives, which are structurally related to 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid, have shown antibacterial activity against Gram-positive bacteria (Tavman et al., 2009).
  • Use in Detecting Aromatic Metabolites: Fluorinated compounds similar to the chemical have been used to detect aromatic metabolites in a methanogenic consortium, indicating potential applications in environmental and biochemical studies (Londry & Fedorak, 1993).

Chemical Synthesis and Characterization

  • Synthesis of Related Compounds: Research on the synthesis and characterization of related benzimidazole derivatives has contributed to the understanding of their chemical properties and potential applications in various fields, such as materials science and drug development (Salahuddin et al., 2017).

Biological Studies

  • DNA Topoisomerase I Inhibition: Certain benzimidazole derivatives have been studied for their inhibitory effects on mammalian type I DNA topoisomerase, suggesting potential applications in cancer research and therapy (Alpan et al., 2007).

Other Applications

  • Corrosion Inhibition: Some benzimidazole derivatives have been investigated as inhibitors for mild steel corrosion, indicating their potential use in industrial applications (Yadav et al., 2013).

properties

Product Name

3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid

Molecular Formula

C22H16ClFN2O4

Molecular Weight

426.8 g/mol

IUPAC Name

3-((6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid

InChI

InChI=1S/C22H16ClFN2O4/c1-26-20-11-16(30-15-5-7-17(23)18(24)10-15)6-8-19(20)25-21(26)12-29-14-4-2-3-13(9-14)22(27)28/h2-11H,12H2,1H3,(H,27,28)

InChI Key

QCDBYUFGXWPSLV-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC(OCC2=NC3=CC=C(OC4=CC=C(Cl)C(F)=C4)C=C3N2C)=C1

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=CC(=C(C=C3)Cl)F)N=C1COC4=CC=CC(=C4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS-6930;  DS 6930;  DS6930; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid
Reactant of Route 2
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid
Reactant of Route 4
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid
Reactant of Route 6
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid

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